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molecular formula C5H7NaO3 B3121487 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 287390-25-4

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No. B3121487
M. Wt: 138.1 g/mol
InChI Key: ITWVTNYFGKFDGE-BJILWQEISA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294538B1

Procedure details

To a suspension of sodium hydride (60% dispersion in oil) (269 g, 16.7 mol) in isopropyl ether (12 L) was slowly added ethyl acetate (1280 g, 14.2 mol) at such a rate as to maintain an internal temperature of 45° C. Ethyl formate (2232 g, 30.13 mol) then added dropwise at 42° C. and stirred at ambient temperature for 18 h. The mixture was filtered and washed with ethyl ether (2×300 mL), with hexanes (500 mL) and the solid was dried to give sodium 2-ethoxycarbonyl ethenolate as a white solid (1930 g, 99%); 1H NMR (DMSO-d6, 300 MHz) δ1.03 (t.3H), 3.86 (q, 2H), 4.08(d, 1H), 8.03 (d, 1H).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
1280 g
Type
reactant
Reaction Step Two
Quantity
2232 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[C:3]([O:6][CH2:7][CH3:8])(=[O:5])[CH3:4].[CH:9](OCC)=[O:10]>C(OC(C)C)(C)C>[CH2:7]([O:6][C:3]([CH:4]=[CH:9][O-:10])=[O:5])[CH3:8].[Na+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
269 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 L
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
1280 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2232 g
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with ethyl ether (2×300 mL), with hexanes (500 mL)
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C=C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1930 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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